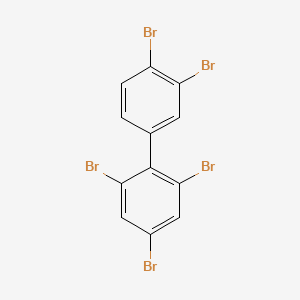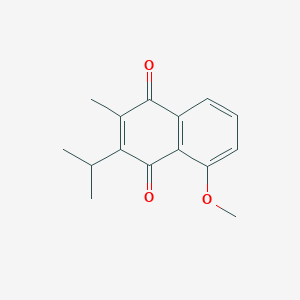
2,3',4,4',6-Pentabromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,4,4’,6-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
準備方法
Synthetic Routes and Reaction Conditions
2,3’,4,4’,6-Pentabromobiphenyl can be synthesized through the bromination of biphenyl. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of 2,3’,4,4’,6-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the continuous or batch-wise bromination of biphenyl in reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,3’,4,4’,6-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: Nucleophilic aromatic substitution reactions can replace bromine atoms with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Hydroxylated or aminated biphenyl derivatives.
科学的研究の応用
2,3’,4,4’,6-Pentabromobiphenyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in chemical reactions and environmental processes.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions and its bioaccumulation in living organisms.
Medicine: Research on its toxicological properties to understand its impact on human health and develop strategies for mitigating its adverse effects.
作用機序
2,3’,4,4’,6-Pentabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzyme genes such as CYP1A1. This activation leads to the metabolism and detoxification of the compound, as well as the mediation of its toxic effects. Additionally, 2,3’,4,4’,6-Pentabromobiphenyl can disrupt cell-cycle regulation and affect the development and maturation of tissues .
類似化合物との比較
2,3’,4,4’,6-Pentabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Some similar compounds include:
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,3,3’,4’,6-Pentabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
Compared to these compounds, 2,3’,4,4’,6-Pentabromobiphenyl is unique in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
特性
CAS番号 |
86029-64-3 |
|---|---|
分子式 |
C12H5Br5 |
分子量 |
548.7 g/mol |
IUPAC名 |
1,3,5-tribromo-2-(3,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H |
InChIキー |
PBFOWFPZALCTIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)


